3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
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Overview
Description
3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a thieno[3,4-d][1,3]thiazole ring, and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves multi-step organic reactions. One common approach includes the formation of the thieno[3,4-d][1,3]thiazole core, followed by the introduction of the benzodioxole group and the imine functionality. Key reagents and conditions often used in these steps include:
Palladium-catalyzed coupling reactions: for the formation of carbon-carbon bonds.
Oxidative cyclization: to construct the thieno[3,4-d][1,3]thiazole ring.
Imine formation: through condensation reactions with appropriate amines and aldehydes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The benzodioxole and thieno[3,4-d][1,3]thiazole moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Including sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd) catalysts for coupling reactions and other transition metal catalysts for various transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several notable applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imine group and aromatic moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-yl)acrylaldehyde: Shares the benzodioxole moiety but differs in the presence of an aldehyde group instead of the thieno[3,4-d][1,3]thiazole ring.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Contains the benzodioxole group but has a different core structure and functional groups.
Uniqueness
The uniqueness of 3-(1,3-benzodioxol-5-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide lies in its combination of the benzodioxole and thieno[3,4-d][1,3]thiazole moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H12N2O4S2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
InChI |
InChI=1S/C12H12N2O4S2/c13-12-14(8-4-20(15,16)5-11(8)19-12)7-1-2-9-10(3-7)18-6-17-9/h1-3,8,11,13H,4-6H2 |
InChI Key |
JKFHJPPARVRCSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=N)N2C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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